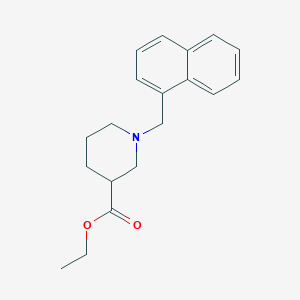![molecular formula C19H12N2O3 B5122581 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide, also known as PBD-1, is a synthetic compound that has been studied for its potential applications in cancer treatment. PBD-1 belongs to a class of compounds called pyrrolobenzodiazepines (PBDs), which are known for their ability to bind to DNA and disrupt its function.
Wissenschaftliche Forschungsanwendungen
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been studied for its potential applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and it has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Wirkmechanismus
The mechanism of action of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide involves its ability to bind to DNA and disrupt its function. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide binds to the minor groove of DNA and forms covalent bonds with the guanine base. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its potent anti-tumor activity in preclinical studies. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several future directions for the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in cancer research. One direction is to further study its mechanism of action and identify the specific DNA adducts that it forms. This could lead to the development of more potent PBDs that are selective for specific types of cancer. Another direction is to study the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in combination with other cancer treatments, such as immunotherapy. This could lead to the development of more effective cancer treatments that target multiple pathways. Finally, the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in personalized medicine could be explored, where the compound is used to target specific mutations in individual patients.
Synthesemethoden
The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a complex process that involves several steps. The first step involves the synthesis of a pyrrole-2-carboxylic acid derivative, which is then converted into a pyrrolobenzodiazepine intermediate. The intermediate is then reacted with a pyridine derivative to form the final product, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide. The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a challenging process and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
3-oxo-N-pyridin-4-ylbenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18(21-13-7-9-20-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)24-19(16)23/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZTLOTKACYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)


![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)


![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)